Gustastatin

Description

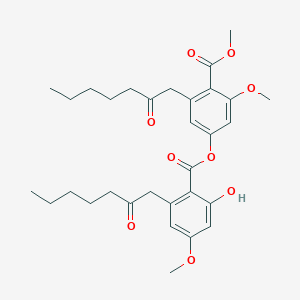

Structure

2D Structure

Properties

Molecular Formula |

C31H40O9 |

|---|---|

Molecular Weight |

556.6 g/mol |

IUPAC Name |

[3-methoxy-4-methoxycarbonyl-5-(2-oxoheptyl)phenyl] 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoate |

InChI |

InChI=1S/C31H40O9/c1-6-8-10-12-22(32)14-20-16-24(37-3)18-26(34)28(20)31(36)40-25-17-21(15-23(33)13-11-9-7-2)29(30(35)39-5)27(19-25)38-4/h16-19,34H,6-15H2,1-5H3 |

InChI Key |

FHOVJOXBAHBKGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)OC)CC(=O)CCCCC |

Synonyms |

gustastatin |

Origin of Product |

United States |

Discovery, Isolation, and Elucidation of Gustastatin S Natural Origin

Historical Account of Gustastatin Identification and Isolation

The journey to identify this compound began as part of the U.S. National Cancer Institute's (NCI) exploratory anticancer drug development research. acs.org Stems and twigs of Gustavia hexapetala were first collected in Peru in August 1977. acs.org Initial studies on fractions of G. hexapetala commenced in May 1980. acs.org However, these early investigations yielded inconsistent results against the P388 lymphocytic leukemia cell line, leading to a delay in the research. acs.org The project was later revitalized with the implementation of a new screening panel consisting of six human solid tumor cell lines. acs.org This renewed effort led to the successful isolation of a novel cancer cell growth inhibitor, which was named this compound. acs.orgnih.gov

Natural Sources and Phytochemical Investigations

This compound has been isolated from a specific plant species, and its discovery was facilitated by systematic phytochemical investigation techniques.

This compound is a natural product isolated from the Brazilian Nut Tree, Gustavia hexapetala (AUBL) Smith, which belongs to the Lecythidaceae family. acs.orgacs.org This species is a tropical tree found in the Amazon region. andesamazon.orgwikipedia.org The plant material, specifically the stems and twigs, was collected and subjected to extraction and fractionation to isolate its chemical constituents. acs.org

The isolation of this compound was accomplished through a process known as bioassay-guided fractionation. acs.orgnih.gov This methodology involves a stepwise separation of a crude plant extract into various fractions. Each fraction is then tested for biological activity, in this case, its ability to inhibit the growth of human cancer cell lines and P388 murine lymphocytic leukemia. acs.org

The process began with the extraction of dried, chipped plant material using a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH). acs.org This crude extract was then partitioned between different solvents to separate compounds based on their polarity. acs.org The active fractions were subjected to further separation using column chromatography techniques, such as with Sephadex LH-20, to yield purified compounds. acs.orgacs.org This systematic approach ensured that only the fractions exhibiting significant cancer cell inhibitory activity were pursued, ultimately leading to the isolation of pure this compound. acs.org

Alongside this compound, this bioassay-guided investigation also led to the isolation of four other known compounds: betulinic acid, xanthyletin, lichexanthone, and portentol. acs.orgacs.org

Table 1: Compounds Isolated from Gustavia hexapetala through Bioassay-Guided Fractionation

| Compound | Designation | Activity |

|---|---|---|

| This compound | 1 | Cancer Cell Growth Inhibitor |

| Betulinic Acid | 2 | Cancer Cell Growth Inhibitor |

| Xanthyletin | 3 | Not specified in source |

| Lichexanthone | 4 | Not specified in source |

Spectroscopic and Diffraction-Based Structural Elucidation Methodologies

The precise chemical structure of this compound was determined using advanced spectroscopic techniques. This compound was isolated as an amorphous powder that was resistant to crystallization, which precluded the use of X-ray crystallography for its structural elucidation. acs.org

The structural framework of this compound was pieced together primarily through the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgnih.gov Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) were crucial in establishing the connectivity between different atoms within the molecule. For instance, the HMBC spectrum of this compound showed a correlation between a chelated proton signal at δ 11.28 (assigned to a hydroxyl group, 2-OH) and a signal at δ 104.3 (C1), which corresponded to an aromatic carbon linked to a carbonyl group. acs.org These types of correlations allowed for the complete structural assignment of the molecule.

The elemental composition and molecular formula of this compound were established using High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS). acs.org This technique provides a highly accurate mass measurement of the parent ion. The analysis of this compound yielded a molecular ion peak at an m/z (mass-to-charge ratio) of 557.2750 [M + H]+. acs.org From this precise measurement, the molecular formula was deduced to be C31H40O9. acs.org This formula indicated the presence of 12 degrees of unsaturation, providing valuable information that complemented the NMR data in solving the chemical structure. acs.org

Table 2: Spectroscopic Data for this compound

| Technique | Application | Result |

|---|---|---|

| HRFABMS | Molecular Formula Determination | C31H40O9 (based on m/z 557.2750 [M + H]+) |

X-ray Crystallography in Stereochemical Confirmation

The definitive three-dimensional structure of many natural products is often unequivocally established through single-crystal X-ray diffraction analysis. In the context of the investigation of compounds from the Brazilian nut tree, Gustavia hexapetala, X-ray crystallography played a crucial role in confirming the stereochemistry of co-isolated compounds. nih.gov

While the primary structural elucidation of this compound itself was accomplished through a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, the stereochemical confirmation of other components isolated alongside it, such as portentol, was achieved using X-ray crystallography. nih.gov This technique provides precise information about the spatial arrangement of atoms within a crystalline structure, thereby confirming the absolute configuration of chiral centers.

The application of X-ray crystallography to portentol, a compound isolated in the same bioassay-guided investigation that yielded this compound, highlights the rigorous methods employed to characterize the chemical constituents of Gustavia hexapetala. nih.gov This analytical technique provides an unambiguous determination of molecular structure, which is essential for understanding the biological activity of these natural products.

Table 1: Compounds Isolated from Gustavia hexapetala

| Compound Name | Method of Structural Elucidation/Confirmation |

| This compound | HRMS, 1D and 2D NMR |

| Betulinic acid | Comparison with known data |

| Portentol | X-ray Crystallography |

Synthetic Endeavors and Methodological Advancements in Gustastatin Analogue Generation

Total Synthesis Approaches to Gustastatin

The total synthesis of this compound has been accomplished, with notable contributions providing pathways to its unique depside structure. utsouthwestern.edu These synthetic efforts have led to structural confirmation and have provided a platform for creating variants to study structure-function relationships. utsouthwestern.edu

The core structure of this compound is an orcinol-type depside. A key strategy for its construction involves a modular approach that unites the necessary fragments. nih.govresearchgate.net A significant method employs functionalized 1,3-benzodioxin-4-ones as protected forms of salicylic (B10762653) acid precursors. nih.govresearchgate.net This approach is foundational to a convergent synthesis that was successfully used to produce this compound in a 10-step sequence. nih.govmolaid.com The strategy is designed to be robust and flexible, which is advantageous for the future development of analogues to explore new chemical space. researchgate.net

Achieving precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific site of bond formation (regioselectivity) is critical in the synthesis of complex molecules like this compound. In the context of this compound synthesis, methods such as stereoselective glycosylation have been noted as important steps. molaid.com

A notable and innovative approach to the total synthesis of this compound involves the use of photochemistry. nih.gov This strategy is centered on the photolysis of a functionalized benzodioxinone intermediate. nih.govresearchgate.net This light-induced reaction provides a modular and general method for constructing the orcinol-type depside core of this compound. nih.gov

This photochemical entry was successfully applied in what was reported as the first total synthesis of this compound. nih.gov The reaction proceeds without the formation of isocoumarin (B1212949), which can be a competing reaction pathway in other synthetic approaches. nih.gov This clean and efficient method underscores the potential of photochemical processes in the streamlined synthesis of complex natural products. rsc.orgnih.gov

Development of this compound Analogues and Derivatives

The creation of analogues and derivatives of a natural product is essential for exploring its biological activity, improving its pharmacokinetic properties, and identifying new therapeutic leads. mdpi.commdpi.com Synthetic routes to this compound have been intentionally designed to be flexible, enabling the generation of structural variants for meaningful structure-function and mode-of-action studies. utsouthwestern.eduresearchgate.net

Rational design involves using the known structure and function of a molecule to predict and synthesize modified versions with enhanced or specific properties. nih.govnih.gov For this compound, a flexible synthetic route allows for the strategic modification of its structure. researchgate.net This enables the exploration of how changes to the macrocyclic and sugar fragments of the molecule impact its biological activity. researchgate.net The goal of such rational design is often to develop analogues with superior characteristics, such as improved pharmacokinetics. researchgate.net By modifying interaction points, such as through the introduction of new functional groups, rationally designed analogues can be created to probe and potentially enhance the molecule's mechanism of action. nih.gov

Diversification strategies aim to create a broad range of related molecules to explore a wider chemical space than is possible through the targeted modification of a single lead compound. oregonstate.educationalcimed.com This can be achieved by entering entirely new value chains or by expanding into new areas based on a company's core competencies. oregonstate.education In chemical synthesis, this often involves "diverted total synthesis," where intermediates in a synthetic pathway are used to create a library of analogues rather than proceeding to the natural product itself. wikipedia.org

The modular photochemical synthesis developed for this compound is particularly well-suited for such diversification. nih.govresearchgate.net By substituting different starting materials for the key fragments, a wide variety of this compound analogues can be produced. This approach facilitates a broad exploration of the chemical space around the natural product, which can accelerate the discovery of new compounds with potentially improved or novel biological activities. researchgate.net

Biosynthetic Postulations and Biomimetic Synthetic Explorations

The intricate structure of this compound has not only made it a compelling target for total synthesis but has also spurred investigations into its natural origins and inspired laboratory syntheses that mimic hypothetical biosynthetic pathways. Understanding these pathways can provide powerful insights for developing novel synthetic strategies.

Proposed Biosynthetic Pathways of Related Natural Products

While the specific enzymatic pathway for this compound biosynthesis has not been fully elucidated, postulations can be drawn from the well-studied biosynthetic routes of structurally related natural products, particularly xanthones and other depsides. mdpi.comresearchgate.net this compound is a depside, a molecule class formed by the esterification of two or more hydroxycarboxylic acid units. Its biosynthesis is likely to involve precursors from primary metabolic pathways, such as the shikimate and polyketide pathways. mdpi.com

Shikimate and Polyketide Pathway Contributions: The biosynthesis of many plant-derived aromatic compounds, including xanthones, begins with the shikimate pathway. mdpi.com This pathway produces key aromatic amino acids like phenylalanine, which can then be converted into various phenolic acid precursors. For instance, in xanthone (B1684191) biosynthesis, precursors like 3-hydroxybenzoic acid can be derived from shikimate. mdpi.com Concurrently, the polyketide pathway, involving the sequential condensation of acetate (B1210297) units (via malonyl-CoA), provides the other necessary building blocks. mdpi.comresearchgate.net The central intermediate for many xanthones, 2,3′,4,6-tetrahydroxybenzophenone, is formed through the condensation of benzoyl-CoA (from the phenylalanine-dependent pathway) with three molecules of malonyl-CoA. researchgate.net A similar fusion of precursors derived from these two fundamental pathways is a plausible origin for the substituted phenolic acid moieties that constitute this compound.

Lessons from Fungal and Bacterial Metabolites: The assembly of complex natural products is often managed by large, multi-domain enzymes like non-ribosomal peptide synthetases (NRPSs). d-nb.infoleibniz-hki.de In the biosynthesis of thaxtomins, which are nitrated diketopiperazines, NRPSs (TxtA and TxtB) are responsible for activating and condensing the amino acid precursors L-tryptophan and L-phenylalanine. researchgate.netnih.gov These enzymatic assembly lines utilize covalently tethered intermediates to control the sequence and chemical transformations. leibniz-hki.de Although this compound is a depside and not a peptide, the modular logic of NRPS systems—involving specific domains for substrate selection, activation, and condensation—provides a powerful paradigm for how complex molecules can be assembled. It is conceivable that a specialized synthase, possibly a type of polyketide synthase (PKS) or a hybrid PKS-NRPS system with an ester-forming condensation domain, is responsible for the final esterification step that links the two phenolic acid units of this compound.

The table below summarizes the key precursors and enzymatic steps that are likely involved in the biosynthesis of natural products structurally related to this compound, offering a model for its own formation.

| Precursor/Intermediate | Originating Pathway | Key Transformation Type | Enzyme Family (Example) | Relevance to this compound |

| Phenylalanine | Shikimate Pathway | Aromatic amino acid formation | --- | Potential source of the aromatic rings. mdpi.com |

| Malonyl-CoA | Fatty Acid Synthesis | Polyketide chain extension | Polyketide Synthase (PKS) | Source of carbon backbone for phenolic acids. mdpi.comresearchgate.net |

| Benzoyl-CoA | Phenylalanine-dependent | Phenylpropanoid metabolism | --- | Key precursor for condensation with malonyl-CoA units. researchgate.net |

| Phenolic Acids | Mixed Shikimate/Polyketide | Hydroxylation, Methylation | Cytochrome P450s, Methyltransferases | Formation of the immediate building blocks for this compound. nih.gov |

| 2,3′,4,6-Tetrahydroxybenzophenone | Mixed Shikimate/Polyketide | Condensation, Cyclization | Benzophenone Synthase | A central intermediate in xanthone biosynthesis, analogous to the coupling of this compound's precursors. mdpi.com |

| Dipeptide/Depside Formation | NRPS/PKS Assembly Line | Condensation (Amide/Ester bond formation) | Non-Ribosomal Peptide Synthetase (NRPS) | Provides a mechanistic model for the final coupling of this compound's subunits. leibniz-hki.deresearchgate.net |

Biomimetic Syntheses and Mechanistic Insights

Inspired by hypothetical biosynthetic pathways, biomimetic synthesis seeks to replicate nature's efficiency in the laboratory, often achieving complex molecular architectures in a few steps. engineering.org.cnnewswise.com A highly convergent and biomimetic total synthesis of this compound has been reported, providing valuable mechanistic insights. researchgate.netacs.org

One notable approach hinges on a synthetic strategy inspired by a potential biomimetic union between the two key fragments of the molecule. researchgate.net This synthesis was accomplished in 10 steps starting from commercially available trihydroxybenzoic acid. researchgate.net A key feature of this synthesis is the use of a photochemical reaction to form the depside ester bond, a method that can be seen as an abiotic mimic of a potential oxidative coupling or enzyme-mediated condensation process. researchgate.netutsouthwestern.edu

The synthesis highlights the power of strategically mimicking a key bond formation. In one reported synthesis of this compound, a late-stage esterification was achieved via a Mitsunobu reaction, where diisopropyl azodicarboxylate (DIAD) was used to couple the two major fragments of the molecule. dokumen.pub This reaction, while not a direct enzymatic mimic, achieves the strategic coupling of two complex intermediates in a single, efficient step, a hallmark of biomimetic thinking. dokumen.pub

The development of these syntheses not only provides access to this compound and its analogues for biological study but also serves to test the plausibility of proposed biosynthetic steps. utsouthwestern.eduspandidos-publications.com For example, the successful coupling of advanced intermediates under relatively mild conditions supports the hypothesis that the final ester bond formation is a late-stage event in the natural biosynthetic pathway.

The following table outlines the key stages of a biomimetic-inspired synthesis of this compound, emphasizing the strategic bond formations that mimic hypothetical biosynthetic steps.

| Stage | Key Reactants | Key Reagents/Conditions | Transformation | Biomimetic Relevance |

| Fragment A Synthesis | Trihydroxybenzoic acid derivative | Protecting group chemistry | Synthesis of the "acid" portion of the depside. | Preparation of a stable biosynthetic-like precursor. |

| Fragment B Synthesis | Substituted phenol | Multi-step synthesis | Synthesis of the "alcohol" portion of the depside. | Preparation of the second key building block. |

| Key Coupling Step | Fragment A and Fragment B | 1. Photochemical conditions 2. Mitsunobu Reaction (e.g., DIAD, PPh₃) | Formation of the central depside ester bond. researchgate.netdokumen.pub | Mimics a key late-stage condensation/esterification event postulated in the biosynthetic pathway. researchgate.net |

| Final Deprotection | Protected this compound | Deprotection reagents | Removal of protecting groups to yield this compound. | Final maturation step to yield the natural product. |

Mechanistic Investigations into Gustastatin S Biological Activities

Cellular and Molecular Mechanisms of Action

The biological effects of Gustastatin are rooted in its ability to interact with and modulate fundamental cellular machinery. nih.gov As a xanthone (B1684191), it possesses a rigid, planar tricyclic ring system that can facilitate interactions with various biological targets, leading to a range of pharmacological activities. nih.gov Research into its specific mechanisms has begun to uncover its influence on cellular processes, signaling pathways, and cell fate decisions like apoptosis and proliferation. spandidos-publications.com

This compound has been shown to exert modulatory effects on key cellular processes, primarily identified through studies on cancer cell lines. As a member of the xanthone family, it is associated with antiproliferative and apoptotic effects. nih.gov The planar structure of xanthones is thought to enable them to bind to a variety of protein receptors with high affinity. nih.gov

In studies involving extracts predicted to contain this compound, significant cytotoxic effects specific to cancer cells have been observed, with minimal toxicity in normal cells under the tested conditions. spandidos-publications.com For instance, an extract of Dracocephalum palmatum Stephan (DPSE), in which this compound was a predicted active compound, demonstrated a dose-dependent inhibition of proliferation in human breast cancer cells (MCF-7 and MDA-MB-231). researchgate.net This suggests that this compound may interfere with the cellular mechanisms that drive uncontrolled cancer cell growth.

Intracellular signaling cascades are complex networks that transmit signals from the cell surface to intracellular targets, governing cellular responses. plos.orgmdpi.comlibretexts.org this compound's biological activities appear to be mediated through the modulation of specific signaling pathways.

Research using a plant extract predicted to contain this compound has pointed to the involvement of the Myc oncogene. spandidos-publications.com Myc is a critical regulator of cell growth and proliferation, and its dysregulation is common in many cancers. spandidos-publications.com The pro-apoptotic effects of the extract in Diffuse Large B Cell Lymphoma (DLBCL) cells were found to be dependent on Myc inhibition. spandidos-publications.com The study also noted that the extract significantly increased the expression of the p53 tumor suppressor, which is a known transcriptional repressor of Myc. spandidos-publications.com This suggests a potential mechanism where this compound may directly or indirectly regulate key nodes in signaling pathways that control cell survival and proliferation. Additionally, studies on related compounds and extracts have suggested the involvement of the MAPK signaling pathway, a crucial cascade in regulating cellular processes including proliferation, differentiation, and apoptosis. researchgate.net

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells and is mediated by two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Evidence suggests that this compound may function as a pro-apoptotic agent, primarily by activating the intrinsic apoptotic pathway. spandidos-publications.com

In DLBCL cells treated with an extract containing this compound as a predicted component, several hallmarks of intrinsic apoptosis were observed. spandidos-publications.com These include:

Disruption of Mitochondrial Membrane Potential: A key initiating event in the intrinsic pathway. spandidos-publications.com

Modulation of Bcl-2 Family Proteins: The treatment led to a decrease in the levels of anti-apoptotic proteins Mcl-1 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins Bax and Bak. spandidos-publications.com This shift in the balance between pro- and anti-apoptotic members of the Bcl-2 family facilitates mitochondrial outer membrane permeabilization. spandidos-publications.com

Activation of Caspases: The disruption of the mitochondrial membrane leads to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, which carry out the systematic dismantling of the cell. spandidos-publications.com

The table below summarizes the observed effects on key apoptotic regulatory proteins in DLBCL cells following treatment with a DPSE extract, where this compound is a predicted active compound.

| Protein Family | Specific Protein | Observed Effect | Functional Role |

|---|---|---|---|

| Anti-apoptotic Bcl-2 | Mcl-1 | Suppressed | Inhibits apoptosis |

| Bcl-xL | Suppressed | Inhibits apoptosis | |

| Pro-apoptotic Bcl-2 | Bax | Augmented | Promotes apoptosis |

| Bak | Augmented | Promotes apoptosis | |

| Caspases | Caspase-3/7 | Activated | Executioner of apoptosis |

This compound has been identified as a potential inhibitor of human cancer cell growth. researchgate.netwhiterose.ac.uk The concept of growth modulation involves altering the rate of cell division and proliferation. limblength.orgnih.govd-nb.infoorthobullets.comresearchgate.net The antiproliferative activity of this compound is a central aspect of its potential therapeutic value.

Studies have demonstrated that extracts containing this compound can significantly decrease the viability of various cancer cell lines. spandidos-publications.comresearchgate.net This growth-suppressive effect is closely linked to the induction of apoptosis described previously. By pushing cells toward a programmed death pathway, this compound effectively halts their proliferation. The inhibition of the Myc oncogene, a master regulator of cell growth, is a key finding that mechanistically links this compound to the modulation of cell growth. spandidos-publications.com

Identification and Characterization of this compound's Molecular Targets

While the cellular effects of this compound are becoming clearer, the precise molecular targets to which it directly binds to initiate these effects are not yet fully elucidated. researchgate.net Identifying the direct protein or nucleic acid partners of a small molecule is a critical step in understanding its mechanism of action and for rational drug development. unige.chnuvisan.com

Target deconvolution refers to the set of methods used to identify the specific molecular targets of a bioactive compound discovered through phenotypic screening. unige.chnuvisan.com For a natural product like this compound, whose cellular activities are known but whose direct binding partners are not, several strategies could be employed. criver.com These approaches are generally categorized as label-based or label-free. unige.ch

Label-Free Approaches:

Proteomics-Based Methods: These techniques analyze changes in the proteome upon compound treatment. Limited proteolysis (LiP-MS), for example, can identify target proteins by detecting structural changes that occur upon drug binding, which alter the protein's susceptibility to digestion by a protease. biognosys.com Other methods like cellular thermal shift assay (CETSA) or affinity purification-mass spectrometry (AP-MS) can identify targets by measuring changes in protein stability or by directly pulling down the target protein from cell lysates, respectively. biognosys.comevotec.com

Genetic Methods: These strategies use genetic perturbations to identify genes that are essential for the compound's activity. CRISPR/Cas9-based screening, for instance, can be used to create genome-wide libraries of knockout cells. unige.chnuvisan.com By treating this library with this compound, one can identify which gene knockouts confer resistance or sensitivity to the compound, thereby pointing to the target or pathways involved. nuvisan.com

Label-Based Approaches:

Affinity-Based Probes: This classic approach requires the chemical synthesis of a this compound analog that incorporates a reactive group (for covalent cross-linking) and/or a tag (like biotin (B1667282) or a fluorescent dye). unige.ch This "probe" molecule can then be used in living cells or cell lysates to bind and "capture" its target protein, which can then be isolated and identified using mass spectrometry. evotec.com Photo-affinity labeling is a powerful version of this technique where the reactive group is activated by light, allowing for precise temporal control of the cross-linking event. unige.ch

The application of these advanced target deconvolution technologies will be essential to fully map the molecular interactions of this compound and validate its primary targets within the cell.

Ligand-Target Interaction Studies

The precise molecular target of this compound has not been definitively identified in publicly available research. However, its classification as a cancer cell growth inhibitor suggests that its targets are likely proteins crucial for cell proliferation or survival. nih.govacs.org A study on the extract of Dracocephalum palmatum, which was predicted to contain this compound, suggested a potential mechanism involving the inhibition of Myc, a well-known oncoprotein, and the upregulation of the p53 tumor suppressor. spandidos-publications.com This points toward potential interactions with proteins within these critical cancer-related pathways.

Identifying the direct binding partners of a ligand like this compound typically involves a range of experimental techniques. These can include affinity chromatography, where the compound is immobilized to "pull down" its binding partners from cell lysates, or advanced mass spectrometry-based methods. While these specific studies have not been reported for this compound, they represent the logical next steps in elucidating its mechanism.

Functional Consequences of Target Engagement

The primary functional consequence of this compound's interaction with cancer cells is the inhibition of cell growth. nih.govacs.org The initial discovery of this compound was guided by bioassays that measured its cytotoxic effects. nih.gov In one study, this compound was identified as an active component against the P388 murine leukemia cell line. nih.govbidd.group

Further research on plant extracts containing this compound has shown that the functional outcomes of treatment include the induction of apoptosis (programmed cell death). spandidos-publications.com This process was shown to be dependent on the activation of caspases (specifically caspase-3/7) and the disruption of the mitochondrial membrane potential, which are hallmark events in the apoptotic cascade. spandidos-publications.com Moreover, the observed downregulation of the Myc protein and the cleavage of PARP-1 (Poly (ADP-ribose) polymerase 1) are further functional evidence of the pro-apoptotic activity induced by the compound. spandidos-publications.com These findings collectively indicate that this compound's engagement with its cellular target(s) triggers a cascade of events leading to cancer cell death.

| Activity | Cell Line/Model | Observed Effect | Reference |

|---|---|---|---|

| Antineoplastic | Murine Leukemia P388 | Inhibition of cell growth | nih.govbidd.group |

| Apoptosis Induction (as part of extract) | Diffuse Large B-cell Lymphoma (DLBCL) cells | Caspase-3/7 activation, disruption of mitochondrial membrane potential | spandidos-publications.com |

| Protein Modulation (as part of extract) | DLBCL cells | Inhibition of Myc, upregulation of p53 | spandidos-publications.com |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological effects. For this compound, a depside-class natural product, its unique structure is the basis for its bioactivity. acs.orgnih.gov

Correlation of Structural Motifs with Biological Response

Detailed SAR studies involving the synthesis and evaluation of a series of this compound analogs have not been extensively published. Such studies are crucial for identifying the specific structural motifs, or pharmacophores, responsible for its cytotoxic effects. The total synthesis of this compound has been achieved, which opens the door for creating such analogs for future biological evaluation. acs.orgnih.govresearchgate.net

The core structure of this compound, a depside, is formed by two substituted aromatic rings linked by an ester bond. nih.gov It is hypothesized that this specific arrangement and the nature of the substituents on the orcinol-type rings are key to its ability to inhibit cancer cell growth. Other natural products with a xanthone scaffold, which shares some structural similarities with the building blocks of this compound, have also demonstrated cytotoxic activities, suggesting that these types of aromatic structures can be important for interacting with anticancer targets. mdpi.comresearchgate.netulb.ac.be However, without data from analogs, the precise contribution of each part of the this compound molecule to its activity remains an area for further investigation.

Computational Approaches in SAR Analysis

Computational methods are powerful tools for dissecting SAR and predicting the activity of new molecules. scifiniti.comcnu.ac.kr For this compound, while specific computational studies are not yet available in the literature, several approaches could be applied.

Molecular Docking: This technique could be used to predict how this compound binds to potential protein targets, such as those in the Myc or p53 pathways. By modeling the interaction at an atomic level, researchers could identify key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogs with corresponding bioactivity data were available, QSAR models could be built. These mathematical models would correlate specific physicochemical properties of the analogs with their ability to inhibit cell growth, providing predictive power for designing more potent compounds.

Pharmacophore Modeling: Based on the structure of this compound and potentially other related active compounds, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model could then be used for virtual screening of compound libraries to find new molecules with similar activity.

These computational strategies represent a promising, yet untapped, avenue for accelerating the exploration of this compound's therapeutic potential.

Preclinical Academic Research Models for Mechanistic Elucidation

In Vitro Cellular Model Systems for Mechanistic Studies

In vitro models, which utilize cellular systems outside of a living organism, provide a controlled environment for dissecting molecular mechanisms. frontiersin.org These models are essential for initial screening, target identification, and detailed mechanistic investigation. scantox.comresearchgate.net

The initial discovery and characterization of Gustastatin's biological activity relied on investigations using cultured cancer cell lines. nih.gov A bioassay-guided fractionation of extracts from the Brazilian nut tree Gustavia hexapetala led to the isolation of this compound as a novel inhibitor of cancer cell growth. nih.gov

The primary cell line used in its discovery was the murine P388 leukemia cell line. nih.gov This model was integral to the bioassays that guided the separation and purification of the active compound. In other related research, extracts from Gustavia hexapetala were also evaluated for cytotoxicity against the PC-3 human prostate cancer cell line, although these specific extracts did not demonstrate significant activity under the tested conditions. unesp.br The differential susceptibility of various cell lines to a compound is a common observation and provides critical information for understanding its spectrum of activity. nih.gov

Table 1: Cell Lines Used in this compound-Related Research

| Cell Line | Type | Organism | Research Context | Finding | Reference |

|---|---|---|---|---|---|

| P388 | Leukemia | Murine (Mouse) | Bioassay-guided isolation | This compound inhibits cell growth | nih.gov |

| PC-3 | Prostate Cancer | Human | Cytotoxicity screening of plant extract | Gustavia hexapetala extract not significantly cytotoxic | unesp.br |

Biochemical assays are crucial for determining how a compound interacts with cellular components to exert its effects. bmglabtech.com In the case of this compound, its discovery was dependent on a bioassay-guided approach, where the functional outcome—inhibition of cancer cell proliferation—was the primary endpoint used to track its presence during the isolation process. nih.gov

The specific assay utilized the P388 leukemia cell line to measure the compound's antiproliferative and cytotoxic effects. nih.gov Furthermore, studies involving the screening of extracts from the source plant Gustavia hexapetala against other cell lines, such as PC-3, have employed the sulforhodamine B (SRB) assay. unesp.br The SRB assay is a colorimetric test used to quantify cellular protein content, providing an estimation of cell density and, therefore, a measure of cytotoxicity after exposure to a compound. unesp.br These functional assays, while not identifying a specific molecular target, are fundamental for confirming the biological activity of a compound and enabling its further study. dispendix.com

High-throughput screening (HTS) is a drug discovery process that involves the automated testing of large numbers of compounds against specific biological targets. bmglabtech.comwikipedia.org While this compound's initial discovery was not the result of a modern, large-scale robotic HTS campaign, it was identified through a systematic screening process. nih.gov

The process was a bioassay-guided investigation, which functions as a precursor to modern HTS. nih.gov This method involves screening natural product extracts for a desired biological activity and then using that assay to purify the active component. nih.gov The "hit" from this screening process was the extract from Gustavia hexapetala, and the subsequent fractionation and repeated testing against the P388 cell line led to the identification of this compound as the active principle. nih.gov This methodical approach is foundational to drug discovery and allows for the efficient identification of bioactive molecules from complex natural sources. nuvisan.com

In Vivo Mechanistic Studies in Model Organisms

Following promising in vitro results, in vivo studies in model organisms are essential to evaluate a compound's activity within a complex, whole biological system. taconic.comscielo.br These models help bridge the gap between cellular effects and potential physiological outcomes. researchgate.net

The primary animal model used in the foundational research of this compound was a murine (mouse) model of leukemia. nih.gov Specifically, the research utilized the P388 leukemia cell line in mice to confirm the anticancer activity observed in vitro. nih.gov The use of animal models is critical because they can help reveal the multidimensional nature of a disease and a compound's effect on it. nih.gov Such models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism, providing a more comprehensive understanding of its potential. nih.govnih.gov The selection of the P388 murine leukemia model was instrumental in confirming that this compound functions as a cancer cell growth inhibitor in a live animal. nih.gov

The primary pathological perturbation investigated in relation to this compound is cancer, specifically leukemia. nih.gov The in vivo studies were designed to determine if this compound could favorably alter the course of this pathological state. By administering the compound in a murine model of P388 leukemia, researchers could observe its effects on the progression of the disease. nih.gov The finding that this compound is a cancer cell growth inhibitor indicates that it perturbs the pathological process of unchecked cell proliferation that characterizes cancer. nih.gov This type of investigation, where a compound's effect on a specific disease model is studied, is a cornerstone of preclinical research aimed at discovering new therapeutic agents. nih.govspandidos-publications.com

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

| Betulinic acid |

| Portentol |

Advanced Methodologies and Analytical Techniques in Gustastatin Research

Chromatographic and Separation Techniques for Isolation and Purification

The initial discovery of Gustastatin from the leaves and stems of the Brazilian nut tree, Gustavia hexapetala, was accomplished through a bioassay-guided fractionation process. nih.gov This approach involves the systematic separation of a crude extract into various fractions, with each fraction being tested for a specific biological activity—in this case, cancer cell growth inhibition. nih.gov Chromatographic techniques are fundamental to this process, separating molecules based on their physical and chemical properties. column-chromatography.comedubirdie.com

The isolation of this compound involves a multi-step process utilizing various column chromatography methods. nih.govresearchgate.net Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it. edubirdie.commiamioh.edu For natural product isolation, a gradient of solvents with increasing polarity is typically used to elute compounds with different polarities sequentially. researchgate.net The process that led to the isolation of this compound began with a crude extract partitioned between different solvents, followed by repeated chromatographic separations to yield the pure compound. nih.gov

| Chromatographic Step | Stationary Phase | Mobile Phase (Eluent) | Purpose |

|---|---|---|---|

| Initial Partitioning | N/A (Solvent-Solvent Extraction) | Hexane, Chloroform (B151607), Ethyl Acetate (B1210297), n-Butanol, Water | Initial separation of crude extract into fractions of broad polarity. |

| Vacuum Liquid Chromatography (VLC) | Silica Gel | Step-gradient of Hexane-Chloroform and Chloroform-Methanol | Further fractionation of the active chloroform extract. |

| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Methanol-Chloroform (1:1) | Size-exclusion and adsorption chromatography to separate compounds of similar size and polarity. |

| Preparative Thin-Layer Chromatography (PTLC) | Silica Gel | Chloroform-Methanol (95:5) | Final purification of this compound from closely related impurities. |

Advanced Spectroscopic Methods for Structural Analysis

Once a pure compound is isolated, its chemical structure must be determined. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecule's atomic composition, connectivity, and stereochemistry. azolifesciences.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. arcjournals.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula. currenta.denih.gov For this compound, HRMS was critical in establishing its elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. azolifesciences.comcas.cz It provides information on the chemical environment of individual atoms (specifically hydrogen and carbon) and how they are connected.

1D NMR (¹H and ¹³C): ¹H NMR reveals the number and types of hydrogen atoms, while ¹³C NMR shows the carbon skeleton. The chemical shifts in these spectra helped identify the functional groups present in this compound, such as aromatic rings and ester groups. nih.govaocs.org

2D NMR (COSY, HMQC, HMBC): These techniques establish correlations between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, HMQC (Heteronuclear Multiple Quantum Coherence) correlates protons with the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons. Analysis of these 2D NMR datasets was essential to piece together the complete structure of this compound. nih.gov

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. currenta.denih.gov | Established the molecular formula of this compound. nih.gov |

| ¹H NMR | Number, type, and connectivity of hydrogen atoms. aocs.org | Identified proton environments and their couplings. nih.gov |

| ¹³C NMR | Number and type of carbon atoms (carbon skeleton). aocs.org | Revealed the carbon framework of the molecule. nih.gov |

| 2D NMR (COSY, HMQC, HMBC) | Connectivity between atoms (H-H, C-H). nih.gov | Assembled the fragments into the final chemical structure. nih.gov |

Biochemical and Cell-Based Assay Development

Biochemical and cell-based assays are crucial for understanding the biological activity of a compound. nih.gov While biochemical assays measure the effect of a compound on a purified molecular target (like an enzyme), cell-based assays assess its effects within a living cell, providing more physiologically relevant data. frontiersin.org

The isolation of this compound was guided by its activity as a cancer cell growth inhibitor against P388 murine leukemia cells. nih.gov This initial finding dictates the strategy for further assay development. Research would focus on:

Cytotoxicity and Proliferation Assays: To confirm and expand upon the initial findings, a panel of human cancer cell lines would be tested. Assays like the MTT or SRB assay would be used to quantify the effect of this compound on cell viability and proliferation.

Mechanism of Action Assays: Once activity is confirmed, cell-based assays are used to determine how this compound inhibits cell growth. This could involve assays for apoptosis (e.g., caspase activation, TUNEL staining), cell cycle analysis (e.g., flow cytometry), or changes in key signaling pathways.

Target-Based Biochemical Assays: If a specific molecular target is identified (see section 6.4.2), a biochemical assay can be developed. For example, if this compound is found to inhibit a specific kinase, an in vitro kinase assay would be used to measure the direct inhibition and determine its potency (IC₅₀ value).

Given that this compound is also a taste-modifying peptide, assays involving taste receptors, such as the human sweet taste receptor (hT1R2-hT1R3), could also be relevant. nih.govpnas.org Cell-based assays using HEK293 cells expressing these receptors can quantitatively evaluate how compounds modulate taste perception. pnas.orgresearchgate.net

Computational Chemistry and Bioinformatics Approaches

Computational chemistry and bioinformatics provide powerful tools to complement experimental research, offering insights into molecular properties and interactions at an atomic level. wikipedia.org These in silico methods can predict a compound's behavior, guide experimental design, and help elucidate its mechanism of action.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like this compound) when bound to a second (a receptor, typically a protein). nih.govfip.org This method is crucial for generating hypotheses about how this compound might interact with a biological target. The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. researchgate.net

Molecular Dynamics (MD) Simulations are used to study the physical movement of atoms and molecules over time. wikipedia.orgbonvinlab.org After docking this compound to a target, an MD simulation can be run to assess the stability of the predicted binding pose and observe how the complex behaves in a simulated physiological environment (i.e., in water). readthedocs.ionih.gov This provides a more dynamic and realistic view of the interaction, revealing key conformational changes and the stability of hydrogen bonds or other interactions. mdpi.com

| Technique | Purpose | Typical Output |

|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of this compound to a protein target. nih.govrsc.org | Binding score (e.g., kcal/mol), 3D orientation of the ligand in the binding site, key interacting amino acid residues. |

| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex and study its dynamic behavior. readthedocs.iomdpi.com | Root Mean Square Deviation (RMSD) to measure stability, analysis of intermolecular hydrogen bonds over time, conformational changes. |

For many natural products, the precise molecular target responsible for their biological activity is unknown. In Silico Target Prediction (also known as target fishing) uses computational algorithms to predict potential protein targets for a given small molecule. mdpi.comnih.gov These methods work by comparing the structure or properties of the query molecule (this compound) to databases of known ligands with annotated biological targets. biorxiv.orgfabad.org.tr Successful prediction can fast-track the identification of the mechanism of action. acs.orguni-greifswald.de

Once a list of potential targets is generated, Pathway Analysis tools are used to see if these targets are enriched in specific biological pathways (e.g., cell cycle regulation, apoptosis signaling). This helps to build a comprehensive picture of how the compound might exert its effects on a cellular level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com DFT calculations can provide deep insights into the intrinsic chemical properties of this compound. nih.gov Applications include:

Reactivity Analysis: DFT can calculate the distribution of electron density in the molecule, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps predict which parts of the this compound molecule are most likely to be involved in chemical reactions or interactions with a biological target. nih.govrsc.org

Spectroscopic Prediction: DFT can be used to predict spectroscopic properties, such as NMR chemical shifts. Comparing these predicted values with experimental data can help confirm or refine the proposed structure of the molecule.

Conformational Analysis: The method can be used to calculate the energies of different possible 3D conformations of this compound, identifying the most stable (lowest energy) shapes the molecule is likely to adopt. mdpi.com

Future Directions and Emerging Research Frontiers

Unexplored Biological Activities and Physiological Roles

While early studies have identified gustastatin's anticancer and antiparasitic properties, the full spectrum of its biological activity remains largely uncharted territory. spandidos-publications.comresearchgate.net The natural product's origin from plants used in traditional medicine for ailments like leishmaniasis suggests a reservoir of potential bioactivities yet to be scientifically validated. researchgate.net

Future research should systematically screen this compound and its analogues against a wider array of biological targets. Areas of high potential for exploration include:

Antiviral Activity : Many natural products with anticancer activity also exhibit antiviral properties. Screening this compound against a panel of viruses, including those responsible for significant global health burdens, could uncover new therapeutic leads.

Anti-inflammatory Effects : The link between chronic inflammation and various diseases, including cancer, is well-established. Investigating this compound's ability to modulate key inflammatory pathways could reveal a dual mechanism of action for its anticancer effects and open up applications for inflammatory disorders. researchgate.net

Enzyme Inhibition : Beyond its known targets, this compound's depside structure could interact with other classes of enzymes. A broad-based enzymatic screening approach may identify novel protein targets, shedding light on new physiological roles and therapeutic indications.

Neuroprotective Properties : Given that some complex natural products influence neurological pathways, exploring the potential of this compound to protect against neurodegenerative processes is a logical, albeit unexplored, avenue.

Integration of Omics Technologies for Comprehensive Understanding

To move beyond a superficial understanding of this compound's effects, future research must leverage the power of "omics" technologies. humanspecificresearch.org These high-throughput methods provide a holistic view of cellular processes, enabling a detailed mapping of a drug's mechanism of action. researchgate.netnih.gov The integration of various omics disciplines will be crucial for a systems-level understanding of how this compound functions. frontiersin.orgmdpi.com

Transcriptomics : By analyzing changes in messenger RNA (mRNA) expression in cells treated with this compound, researchers can identify which genes and signaling pathways are activated or suppressed, offering clues to its mode of action.

Proteomics : This large-scale study of proteins can pinpoint the direct protein targets of this compound and characterize downstream changes in protein expression and post-translational modifications, providing a more direct link between the compound and its biological effect.

Metabolomics : Analyzing the complete set of metabolites in a cell or organism after exposure to this compound can reveal how it perturbs cellular metabolism. This is particularly relevant for understanding its effects on rapidly proliferating cancer cells.

Interactomics : This field studies the interactions between different biological molecules. A multi-omics approach, combining data from genomics, transcriptomics, and proteomics, can build comprehensive models of the molecular networks affected by this compound. mdpi.com

Development of Advanced In Vitro and In Vivo Research Models

The limitations of traditional two-dimensional (2D) cell cultures and certain animal models necessitate the development and use of more sophisticated, human-relevant research models. nih.govnih.gov Challenges have been noted in establishing traditional xenograft models for substances containing this compound, underscoring the need for innovation. spandidos-publications.com

Future preclinical studies on this compound should incorporate:

3D Organoid Cultures : Tumor organoids, which are three-dimensional cell cultures derived from patient tumors, more accurately mimic the complex microenvironment of an actual tumor. Testing this compound on these models can provide a better prediction of its clinical efficacy.

Organs-on-a-Chip (OOC) : These microfluidic devices contain living human cells in a system that simulates the structure and function of human organs. nih.gov A "tumor-on-a-chip" model could be used to study this compound's efficacy and toxicity in a dynamic, physiologically relevant environment.

Patient-Derived Xenografts (PDX) : PDX models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor. These models are considered a more predictive in vivo platform for evaluating anticancer agents like this compound.

Innovations in Synthetic Strategies for Complex Analogue Libraries

While a photochemical synthesis for this compound has been established, future progress depends on developing more efficient and versatile synthetic routes. utsouthwestern.edu Modern synthetic strategies are essential for producing the quantities of this compound needed for advanced testing and for generating diverse libraries of analogues to explore structure-activity relationships (SAR). scielo.brresearchgate.net

Key innovative strategies include:

Diversity-Oriented Synthesis (DOS) : This approach aims to create structurally diverse and complex small molecules from simple starting materials in a divergent manner. mdpi.commdpi.com Applying a DOS strategy to this compound would enable the rapid generation of a wide range of analogues, increasing the probability of discovering compounds with enhanced potency or novel activities.

Complexity-to-Diversity (Ctd) Strategies : This newer approach uses a complex, multifunctional natural product scaffold as the starting point to generate a library of related compounds, which can be a powerful tool for creating indole-based natural product libraries. mdpi.com

Flow Chemistry : Continuous flow synthesis can offer improved reaction control, scalability, and safety compared to traditional batch chemistry. Developing a flow-based synthesis for this compound and its analogues could streamline their production for extensive biological screening.

Table 1: Comparison of Synthetic Strategies for this compound Research

| Strategy | Description | Application to this compound Research |

|---|---|---|

| Photochemical Synthesis | Utilizes light to induce a key chemical transformation to form the depside bond. utsouthwestern.edu | Established method for the initial total synthesis of this compound. |

| Diversity-Oriented Synthesis (DOS) | Builds a library of structurally diverse molecules from a common starting point through various reaction pathways. mdpi.com | Proposed for creating a wide range of novel this compound analogues to explore new biological activities. |

| Complexity-to-Diversity (Ctd) | Uses a complex natural product as a starting scaffold to generate a library of related compounds. mdpi.com | Proposed for creating focused libraries of analogues to optimize a known biological activity (e.g., anticancer potency). |

| Automated Synthesis (e.g., SYNTHIA®) | Employs software and robotics to design and execute synthetic routes for analogue libraries. synthiaonline.com | Proposed to accelerate the design and production of targeted this compound analogue libraries for SAR studies. |

Theoretical and Computational Advances in this compound Research

Computational chemistry and bioinformatics offer powerful tools to accelerate this compound research by guiding experimental work and providing deep mechanistic insights. nih.gov These in silico methods can predict molecular interactions, properties, and activities, saving significant time and resources.

Future computational approaches should include:

Molecular Docking and Dynamics : These simulations can predict how this compound and its analogues bind to specific protein targets. This can help rationalize its mechanism of action at an atomic level and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) : By developing mathematical models that correlate the chemical structure of this compound analogues with their biological activity, QSAR can be used to predict the activity of new, yet-to-be-synthesized compounds.

Machine Learning and Artificial Intelligence (AI) : AI algorithms can be trained on large datasets from omics studies and analogue screening to identify complex patterns and predict biological activities, potential toxicities, and optimal synthetic routes. nih.gov

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Description | Specific Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To identify the most likely binding mode of this compound in the active site of target enzymes. |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. nih.gov | To study the stability of the this compound-protein complex and understand the kinetics of binding. |

| QSAR Modeling | Relates variations in the chemical structure of compounds to their biological activity. | To predict the anticancer or antiparasitic potency of new this compound analogues before synthesis. |

| Machine Learning | Uses algorithms to analyze large datasets and make predictions. nih.gov | To analyze omics data to uncover novel mechanisms or to guide the design of analogue libraries with desired properties. |

Q & A

Basic Research Questions

Q. How should researchers formulate a focused research question on Gustastatin’s mechanism of action?

- Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:

- Population: Specific cell lines or animal models.

- Intervention: this compound dosage and administration routes.

- Comparison: Control groups or comparator statins.

- Outcome: Biomarkers (e.g., LDL reduction, enzyme inhibition).

Ensure the question is narrow in scope, demands analysis beyond yes/no, and aligns with existing literature gaps .

Q. What are the key considerations when designing in vitro experiments to assess this compound’s efficacy?

- Methodological Answer :

- Reproducibility : Document cell culture conditions, this compound concentrations, and exposure times in detail. Use standardized protocols for assays (e.g., MTT for cytotoxicity) .

- Controls : Include positive/negative controls and account for solvent effects (e.g., DMSO).

- Data Triangulation : Combine multiple assays (e.g., enzymatic activity, gene expression) to validate findings .

Q. How can researchers conduct a comprehensive literature review to contextualize this compound’s pharmacological profile?

- Methodological Answer :

- Database Selection : Use PubMed, Scopus, and specialized repositories (e.g., DrugBank).

- Search Terms : Combine keywords (e.g., “this compound pharmacokinetics,” “HMG-CoA reductase inhibition”) with Boolean operators.

- Critical Appraisal : Evaluate study quality using tools like GRADE for clinical data or SYRCLE for animal studies. Synthesize contradictions (e.g., conflicting efficacy reports) for further investigation .

Advanced Research Questions

Q. How should researchers address contradictory findings between in vitro and in vivo studies on this compound’s bioavailability?

- Methodological Answer :

- Source Analysis : Compare experimental conditions (e.g., in vitro solubility vs. in vivo metabolic pathways). Check for species-specific differences in metabolism .

- Statistical Validation : Apply meta-analysis to quantify heterogeneity (e.g., I² statistic) or use sensitivity analysis to identify confounding variables (e.g., drug-drug interactions) .

- Follow-Up Experiments : Design PK/PD studies in relevant animal models to bridge gaps, measuring parameters like AUC and Cmax under controlled conditions .

Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data in heterogeneous populations?

- Methodological Answer :

- Consult Statisticians Early : Collaborate to select models (e.g., non-linear mixed-effects modeling for population PK) and address missing data .

- Hypothesis Testing : Use ANOVA for dose-response comparisons or Kaplan-Meier analysis for survival studies. Report confidence intervals and effect sizes to avoid overinterpretation .

- Software Tools : Leverage R/Python packages (e.g.,

nlme,Phoenix WinNonlin) for complex simulations .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s off-target effects?

- Methodological Answer :

- Data Harmonization : Normalize datasets using z-scores or quantile normalization. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overlapping pathways .

- Machine Learning : Apply unsupervised clustering (e.g., PCA) or supervised methods (e.g., random forests) to detect biomarkers. Validate findings with orthogonal assays (e.g., Western blot) .

- Supplementary Materials : Deposit raw data in repositories like GEO or PRIDE for transparency .

Q. What ethical and methodological safeguards are critical in long-term safety studies of this compound?

- Methodological Answer :

- Ethical Oversight : Submit protocols to IRBs/IACUCs, emphasizing endpoints like hepatotoxicity monitoring and informed consent for human trials .

- Longitudinal Design : Schedule regular intervals for biomarker sampling (e.g., ALT, AST) and include washout periods to assess reversibility .

- Bias Mitigation : Use blinding in outcome assessment and pre-register hypotheses to avoid data dredging .

Q. How can researchers validate this compound-associated biomarkers for clinical translation?

- Methodological Answer :

- Assay Validation : Follow CLIA/IHC guidelines for analytical specificity, sensitivity, and reproducibility. Use orthogonal methods (e.g., ELISA vs. mass spectrometry) .

- Cohort Stratification : Recruit diverse cohorts to assess biomarker robustness across demographics. Apply ROC analysis to determine diagnostic accuracy .

- Reporting Standards : Adhere to STARD or REMARK guidelines for transparent reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.